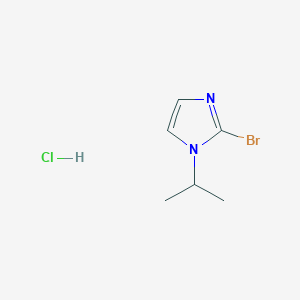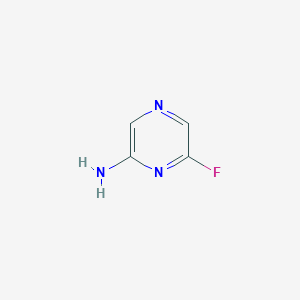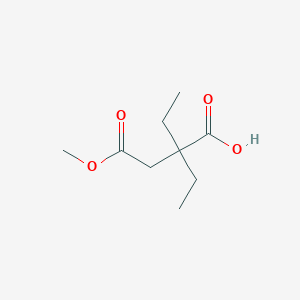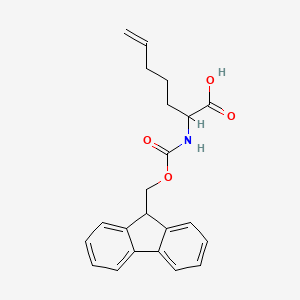
2-(Fmoc-氨基)-6-庚烯酸
描述
2-(Fmoc-amino)-6-heptenoic acid is a derivative of heptenoic acid, modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This compound is primarily used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The Fmoc group serves as a protective group for the amino function, allowing for selective reactions at other sites without interference.
科学研究应用
2-(Fmoc-amino)-6-heptenoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Delivery: Incorporated into hydrogels for controlled drug release.
Biomaterials: Utilized in the development of biocompatible materials for tissue engineering and regenerative medicine.
作用机制
Target of Action
The primary target of 2-(Fmoc-amino)-6-heptenoic acid is the amine group of amino acids . The compound, which contains a fluorenylmethoxycarbonyl (Fmoc) group, is used as a protecting group for amines during peptide synthesis . This protection is essential to ensure that the desired peptide bonds form selectively and to achieve high peptide yield and purity .
Mode of Action
The mode of action of 2-(Fmoc-amino)-6-heptenoic acid involves the introduction of the Fmoc group to the amine group of amino acids . This is achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), a process that forms an Fmoc carbamate . The Fmoc group is then removed by a base, usually piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The use of 2-(Fmoc-amino)-6-heptenoic acid in peptide synthesis affects the biochemical pathway of peptide bond formation . The Fmoc group protects the amine group of amino acids, allowing for the selective formation of peptide bonds . This process is a key step in solid-phase peptide synthesis (SPPS), a method widely used for the synthesis of peptides .
Pharmacokinetics
The pharmacokinetics of 2-(Fmoc-amino)-6-heptenoic acid are largely determined by its role in peptide synthesisInstead, its role is to facilitate the synthesis of peptides, after which it is removed .
Result of Action
The result of the action of 2-(Fmoc-amino)-6-heptenoic acid is the successful synthesis of peptides. By protecting the amine group of amino acids, the compound allows for the selective formation of peptide bonds, leading to high yields of peptides . The removal of the Fmoc group then allows the peptides to perform their intended biological functions .
Action Environment
The action of 2-(Fmoc-amino)-6-heptenoic acid is influenced by several environmental factors. For instance, the quality of the solvent used in peptide synthesis, particularly N,N-dimethylformamide (DMF), can affect the reproducibility of the synthesis . Additionally, the reaction conditions, such as temperature and pH, can impact the efficiency of Fmoc protection and deprotection .
生化分析
Biochemical Properties
2-(Fmoc-amino)-6-heptenoic acid plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins involved in peptide bond formation. The Fmoc group protects the amino group of the heptenoic acid, preventing unwanted reactions during the synthesis process. This protection is essential for the selective formation of peptide bonds, ensuring the correct sequence of amino acids in the final peptide product .
Cellular Effects
The effects of 2-(Fmoc-amino)-6-heptenoic acid on various types of cells and cellular processes are primarily related to its role in peptide synthesis. By protecting the amino group, it allows for the precise assembly of peptides, which can then be used in various cellular functions. These peptides can influence cell signaling pathways, gene expression, and cellular metabolism. The presence of 2-(Fmoc-amino)-6-heptenoic acid ensures that the synthesized peptides are of high purity and functionality, which is critical for their biological activity .
Molecular Mechanism
At the molecular level, 2-(Fmoc-amino)-6-heptenoic acid exerts its effects through the protection of the amino group. The Fmoc group forms a stable carbamate linkage with the amino group, preventing it from participating in unwanted side reactions. This protection is removed under basic conditions, allowing the amino group to react and form peptide bonds. This mechanism ensures the selective and efficient synthesis of peptides, which are essential for various biochemical and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Fmoc-amino)-6-heptenoic acid change over time, particularly in terms of stability and degradation. The Fmoc group is stable under acidic and neutral conditions but can be removed under basic conditions. This stability is crucial for the controlled synthesis of peptides, as it allows for the stepwise addition of amino acids. Over time, the removal of the Fmoc group enables the formation of peptide bonds, leading to the final peptide product .
Dosage Effects in Animal Models
The effects of 2-(Fmoc-amino)-6-heptenoic acid in animal models vary with different dosages. At low doses, it effectively protects the amino group, allowing for the precise synthesis of peptides. At high doses, there may be toxic or adverse effects, particularly if the Fmoc group is not adequately removed. These effects can include disruptions in cellular function and metabolism, highlighting the importance of optimizing the dosage for safe and effective use .
Metabolic Pathways
2-(Fmoc-amino)-6-heptenoic acid is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes and cofactors that facilitate the formation of peptide bonds. The Fmoc group ensures the selective protection of the amino group, allowing for the controlled assembly of peptides. This process is essential for maintaining the integrity and functionality of the synthesized peptides, which are involved in various metabolic processes .
Transport and Distribution
Within cells and tissues, 2-(Fmoc-amino)-6-heptenoic acid is transported and distributed through interactions with transporters and binding proteins. These interactions ensure the proper localization and accumulation of the compound, allowing it to effectively protect the amino group during peptide synthesis. The distribution of 2-(Fmoc-amino)-6-heptenoic acid is crucial for its role in the controlled assembly of peptides, which are essential for various cellular functions .
Subcellular Localization
The subcellular localization of 2-(Fmoc-amino)-6-heptenoic acid is primarily determined by its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific compartments or organelles, where it can effectively protect the amino group during peptide synthesis. The precise localization of 2-(Fmoc-amino)-6-heptenoic acid is essential for its role in the controlled assembly of peptides, ensuring their functionality and biological activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Fmoc-amino)-6-heptenoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved by reacting the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as diisopropylethylamine (DIPEA). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature .
Industrial Production Methods
Industrial production of Fmoc-protected amino acids, including 2-(Fmoc-amino)-6-heptenoic acid, often employs automated solid-phase peptide synthesis (SPPS) techniques. This method involves anchoring the first Fmoc-protected amino acid onto a resin, followed by sequential deprotection and coupling cycles to build the desired peptide chain .
化学反应分析
Types of Reactions
2-(Fmoc-amino)-6-heptenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a nickel (Ni) or rhodium (Rh) catalyst.
Substitution: The Fmoc group can be substituted using nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or OsO4 in the presence of a co-oxidant.
Reduction: H2/Ni or H2/Rh under atmospheric pressure.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as DIPEA.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted amines or ethers.
相似化合物的比较
Similar Compounds
- 2-(Fmoc-amino)benzoic acid
- Fmoc-protected lysine
- Fmoc-protected phenylalanine
Uniqueness
2-(Fmoc-amino)-6-heptenoic acid is unique due to its heptenoic acid backbone, which provides distinct chemical properties compared to other Fmoc-protected amino acids. This uniqueness makes it valuable in specific peptide synthesis applications where the heptenoic acid structure is desired .
属性
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)hept-6-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-2-3-4-13-20(21(24)25)23-22(26)27-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h2,5-12,19-20H,1,3-4,13-14H2,(H,23,26)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSIYGFZZWFAAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



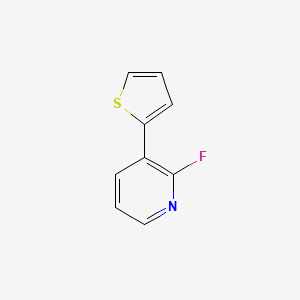
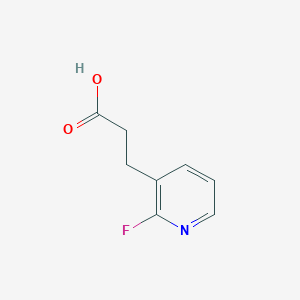
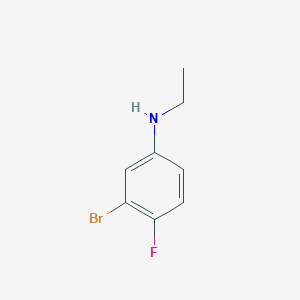

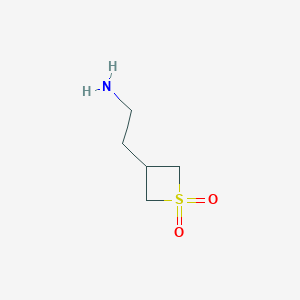
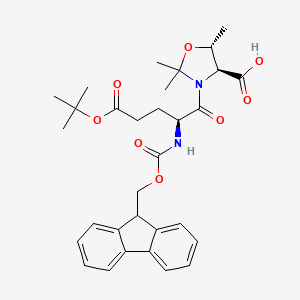
![[1-(4-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B1450316.png)
![N-[(5-Fluoropyridin-3-YL)methyl]formamide](/img/structure/B1450317.png)

![Tert-butyl {1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-3-yl}carbamate](/img/structure/B1450321.png)
